![molecular formula C27H42O4 B1680278 Ruscogenin CAS No. 472-11-7](/img/structure/B1680278.png)
Ruscogenin
Overview
Description
Ruscogenin is an anti-inflammatory steroid used in combination with local anesthetics for the treatment of hemorrhoids and for local anesthesia . It is a major bioactive steroidal aglycone found in the Chinese medicine, Ophiopogon japonicus . It is also a major steroidal sapogenin of Radix Ophiopogon japonicus, a Chinese herb that has been used to treat acute and chronic inflammatory and cardiovascular diseases .
Synthesis Analysis
This compound biosynthesis in Ruscus aculeatus is greatly influenced by its clonal origin and culture type . The strategy for the synthesis of this compound involves retrosynthetic analysis of the saturated this compound analog . A prominent feature of this compound is its β-OH group at C1, which is maintained in the goal molecule, and a stereospecific epoxide at C1 is envisioned, which could be added from the corresponding olefin at C1 .Molecular Structure Analysis
This compound has a molecular formula of C27H42O4 and a molecular weight of 430.62 . It is similar to other steroidal saponins, having a high boiling point, high polarity, and relatively high molecular weight .Chemical Reactions Analysis
This compound has been analyzed by some conventional methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) .Physical And Chemical Properties Analysis
This compound is a small molecule with a molecular weight of 430.62 . It lacks UV absorbance and shows low response in mass spectrometry .Scientific Research Applications
1. Neuroprotection and Brain Health
Ruscogenin has shown potential in treating cerebral ischemia-induced blood-brain barrier dysfunction. It can reduce brain infarction and edema, improve neurological deficits, and modulate tight junctions expression, thereby playing a role in the prevention and treatment of ischemic stroke (Cao et al., 2016).
2. Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory activity, particularly in endothelial cells. It inhibits leukocyte migration and reduces expression of inflammatory markers like intercellular adhesion molecule-1 (ICAM-1) and nuclear factor-kappaB (NF-κB) (Huang et al., 2008). It also shows effectiveness in alleviating inflammatory responses in nonalcoholic steatohepatitis models (Lu et al., 2014).
3. Gastric Health
This compound has been found to have therapeutic effects on gastric ulcers, exhibiting anti-inflammatory and antioxidant effects. It helps in the restoration of normal tissue architecture and improves biochemical parameters related to gastric health (Ercan et al., 2020).
4. Diabetic Nephropathy
In diabetic nephropathy models, this compound has been shown to suppress inflammation and ameliorate structural and functional abnormalities of the kidney, potentially through inhibition of NF-κB mediated inflammatory genes expression (Lu et al., 2014).
5. Pulmonary Health
This compound demonstrates beneficial effects in models of pulmonary arterial hypertension and acute lung injury. It can reduce inflammation, endothelial dysfunction, and thrombosis, contributing to improved pulmonary health (Bi et al., 2013).
6. Asthma Management
In a mouse model of ovalbumin-induced asthma, this compound reduced airway hyperresponsiveness and inflammation, suggesting its potential in asthma management (Zhan et al., 2021).
7. Cardiovascular Health
This compound may offer cardioprotective effects, particularly in myocardial ischemia models, by alleviating damage through pathways like BCAT1/BCAT2 and inhibiting ferroptosis (Fu et al., 2022).
8. Liver Health
Research indicates that this compound can improve liver injury by affecting liver-infiltrating lymphocytes and modulating related immune responses, thus offering potential therapeutic benefits for liver-related diseases (Wu et al., 2001).
9. Neutrophil Activation Suppression
This compound can inhibit neutrophil activation, which is crucial in inflammatory diseases. It acts through various signaling pathways, including protein kinase A, demonstrating its potential as an anti-inflammatory agent (Lin et al., 2015).
Mechanism of Action
Target of Action
Ruscogenin, a natural steroidal sapogenin, has been found to target several key proteins and pathways in the body. It has been shown to interact with Non-muscle Myosin Heavy Chain IIA (NMMHC IIA) , Toll-Like Receptor 4 (TLR4) , and Nuclear Factor Kappa B (NF-κB) . These targets play crucial roles in inflammation, immune response, and cellular homeostasis.
Mode of Action
This compound exerts its effects by modulating the activity of its targets. It has been shown to suppress TXNIP/NLRP3 inflammasome activation and the MAPK pathway , which are involved in inflammation and cellular stress responses. Furthermore, it inhibits the dissociation of NMMHC IIA from TLR4, thereby suppressing the activation of the Src signaling pathway downstream of TLR4 .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to alleviate myocardial ischemia-induced ferroptosis through the activation of BCAT1/BCAT2 . This leads to the activation of the Keap1/Nrf2/HO-1 pathway , which plays a key role in cellular defense against oxidative stress .
Pharmacokinetics
A study has developed a quantitative determination of this compound with an indirect enzyme-linked immunosorbent assay (elisa), which could be used for future pharmacokinetic studies .
Result of Action
This compound has been shown to have significant anti-inflammatory and anti-thrombotic activities . It can alleviate symptoms of myocardial ischemia, reduce the release of inflammatory cytokines, and restore the integrity of the intestinal epithelial barrier . In addition, it has been found to decrease brain infarction and edema, improve neurological deficits, and upregulate the expression of tight junctions in cerebral ischemia-reperfusion injury .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen-glucose deprivation can enhance the cardioprotective effects of this compound . .
Safety and Hazards
Future Directions
Ruscogenin has been found to alleviate myocardial ischemia-induced ferroptosis through the activation of BCAT1/BCAT2 . It has also been shown to attenuate cerebral ischemia-induced blood-brain barrier dysfunction . These findings provide some new insights into its potential application for the prevention and treatment of ischemic stroke .
properties
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQIQBOGXYYATH-IDABPMKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019319 | |
Record name | Ruscogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
472-11-7 | |
Record name | Ruscogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=472-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ruscogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ruscogenin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15830 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ruscogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (25R)-spirost-5-ene-1β,3β-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUSCOGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXI92R2VUJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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